molecular formula C13H13NO2 B13668523 Methyl 2,8-dimethylquinoline-6-carboxylate

Methyl 2,8-dimethylquinoline-6-carboxylate

Cat. No.: B13668523
M. Wt: 215.25 g/mol
InChI Key: GRDYIFPZGVYGIT-UHFFFAOYSA-N
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Description

Methyl 2,8-dimethylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good substrate scope and high yields . Another method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using metal catalysts such as rhodium, ruthenium, palladium, cobalt, and nickel. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,8-dimethylquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-diones, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds effective in treating cancer and infectious diseases .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2,8-dimethylquinoline-6-carboxylate

InChI

InChI=1S/C13H13NO2/c1-8-6-11(13(15)16-3)7-10-5-4-9(2)14-12(8)10/h4-7H,1-3H3

InChI Key

GRDYIFPZGVYGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)OC

Origin of Product

United States

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